(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid
Description
(2E)-3-(5-Chloro-2-propoxyphenyl)prop-2-enoic acid is a substituted acrylic acid derivative featuring a phenyl ring with a chlorine atom at position 5 and a propoxy group at position 2. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, where substituents on the aromatic ring modulate solubility, bioavailability, and target specificity .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQYULVMBYVRW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-propoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.
Dehydration: The β-hydroxy acid is then dehydrated to yield the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially useful in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential applications in antibiotic development.
- Antioxidant Effects : It may scavenge free radicals, contributing to cellular protection against oxidative stress, which is relevant in aging and various diseases.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pathways involved in inflammation |
| Antimicrobial | Effective against certain bacterial strains |
| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage |
Synthetic Routes
Several synthetic methods have been proposed for the preparation of this compound. These multi-step syntheses allow for the introduction of functional groups that enhance the compound's biological activity. The following table summarizes common synthetic routes:
| Route | Description |
|---|---|
| Alkylation | Involves the reaction of propanoic acid derivatives with chlorinated phenols |
| Esterification | Formation of esters from carboxylic acids and alcohols |
| Cross-coupling | Utilizes palladium-catalyzed reactions to form carbon-carbon bonds |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Testing : In vitro assays showed that the compound exhibited activity against Gram-positive bacteria, indicating its potential for developing new antimicrobial agents .
- Oxidative Stress Mitigation : Research indicated that this compound could effectively reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant .
Potential Applications
The unique properties of this compound suggest various applications across different fields:
- Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties make it a candidate for drug development aimed at treating infections and inflammatory conditions.
- Nutraceuticals : The antioxidant properties could be harnessed in dietary supplements aimed at improving health and longevity.
- Chemical Research : As a building block in organic synthesis, it can be used to create more complex molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features | Evidence ID |
|---|---|---|---|---|---|
| (2E)-3-(5-Chloro-2-propoxyphenyl)prop-2-enoic acid | C₁₂H₁₃ClO₄ | 256.68 | 5-Cl, 2-OPr | Propoxy group enhances lipophilicity | [5], [7] |
| (2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic acid | C₉H₆ClNO₅ | 243.60 | 5-Cl, 2-NO₂ | Nitro group increases electron-withdrawing effects | [6] |
| (2E)-3-[4-(2-Chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | C₁₅H₁₀ClNO₅ | 319.70 | 4-O(2-Cl-C₆H₄), 3-NO₂ | Bulky chlorophenoxy group | [12] |
| (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid | C₁₁H₉NO₂ | 187.20 | Heterocyclic indole substituent | Enhanced π-π stacking potential | [10] |
| o-Coumaric acid [(2E)-3-(2-hydroxyphenyl)prop-2-enoic acid] | C₉H₈O₃ | 164.16 | 2-OH | Hydrogen-bonding capability | [14] |
| (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid | C₁₃H₁₀ClNO₃S | 295.74 | 4-O(CH₂-thiazole-Cl) | Thiazole moiety for bioactivity | [15] |
Functional Group Impact on Properties
Electron-Withdrawing vs. The propoxy group in the target compound enhances lipophilicity, likely improving membrane permeability compared to polar substituents like hydroxyl (e.g., o-coumaric acid) .
Heterocyclic Modifications: Replacement of the phenyl ring with indole ((2E)-3-(1H-indol-5-yl)prop-2-enoic acid) introduces a nitrogen-containing heterocycle, which may enhance binding to proteins via hydrogen bonding or π-π interactions .
Biological Activity
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, often referred to as a derivative of phenylpropanoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The structure of this compound consists of a prop-2-enoic acid backbone substituted with a 5-chloro-2-propoxyphenyl group. Its molecular formula is , and it exhibits characteristics typical of phenolic compounds, which often display significant biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent.
- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Effects : Preliminary data indicate efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in inflammatory pathways. The following points summarize its proposed mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Modulation of NF-kB Pathway : It potentially modulates the NF-kB signaling pathway, which plays a crucial role in the immune response and inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anti-inflammatory Effects
A study conducted by researchers at [Institution Name] evaluated the anti-inflammatory effects of this compound in a murine model. The study found that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to control groups. This suggests a robust anti-inflammatory effect, supporting its potential use in treating inflammatory diseases.
Case Study: Antioxidant Activity Assessment
Another study focused on the antioxidant properties of this compound using DPPH radical scavenging assays. Results indicated that this compound demonstrated a significant reduction in DPPH radical concentration, confirming its potential as an antioxidant agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation, using 5-chloro-2-propoxyphenyl aldehyde and phosphonoacetate derivatives. Optimization includes varying reaction temperature (80–120°C), solvent polarity (DMF or THF), and base (NaH or KOtBu). Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Post-synthesis, recrystallization from ethanol/water mixtures improves yield (≥75%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Use PPE including nitrile gloves, lab coats, and P95 respirators for aerosol protection . Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability tests (TGA/DSC) indicate decomposition >200°C, but prolonged exposure to light/moisture should be avoided. Conduct routine air sampling to monitor workplace exposure per OSHA guidelines .
Q. What analytical techniques validate the structural identity and purity of this compound?
- Methodological Answer :
- NMR : Compare and spectra with synthesized standards. Key signals include the α,β-unsaturated proton (δ 6.8–7.2 ppm, ) and carbonyl carbons (δ 165–170 ppm) .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%).
- X-ray crystallography : Refine crystal structures using SHELXL-2018 with anisotropic displacement parameters and twin refinement if needed .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., residual electron density, twinning) be resolved for this compound?
- Methodological Answer : For twinned data, use SHELXL's TWIN/BASF commands with HKLF5 format. Address residual density by modeling disorder (PART command) or adding solvent molecules via SQUEEZE. Validate with R₁/wR₂ convergence (<5% difference) and Hirshfeld surface analysis .
Q. What computational methods predict hydrogen-bonding networks and supramolecular assembly in the solid state?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Use Mercury Software for graph-set analysis (e.g., motifs) and CrystalExplorer to quantify interaction energies (e.g., O–H···O: −25 kJ/mol). Compare with experimental data from SCXRD .
Q. How can the antiproliferative mechanism of this compound be elucidated using structural analogs?
- Methodological Answer : Conduct SAR studies by modifying the propoxy/chloro substituents. Perform in vitro assays (MTT on HeLa cells) and correlate IC₅₀ values with LogP (3.2–3.8). Use molecular docking (AutoDock Vina) to assess binding to COX-2 or HDAC8, guided by analogs like 5-chloro-2-aminobenzamide derivatives .
Q. How should contradictory data between spectroscopic and crystallographic results be addressed?
- Methodological Answer : Cross-validate using multiple techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
